3-Methoxychroman-4-amine 3-Methoxychroman-4-amine
Brand Name: Vulcanchem
CAS No.: 1038710-36-9
VCID: VC4463616
InChI: InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3
SMILES: COC1COC2=CC=CC=C2C1N
Molecular Formula: C10H13NO2
Molecular Weight: 179.219

3-Methoxychroman-4-amine

CAS No.: 1038710-36-9

Cat. No.: VC4463616

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

3-Methoxychroman-4-amine - 1038710-36-9

Specification

CAS No. 1038710-36-9
Molecular Formula C10H13NO2
Molecular Weight 179.219
IUPAC Name 3-methoxy-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3
Standard InChI Key JJQOGXMKYFUYSZ-UHFFFAOYSA-N
SMILES COC1COC2=CC=CC=C2C1N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methoxychroman-4-amine belongs to the chroman family, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The methoxy group at position 3 and the amine at position 4 introduce distinct electronic and steric influences on the molecule. Key structural features include:

  • Molecular formula: C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2 (inferred from analogous chroman derivatives ).

  • IUPAC name: 3-methoxy-3,4-dihydro-2H-chromen-4-amine.

  • Stereochemistry: The 4-position amine creates a chiral center, necessitating enantiomeric resolution for pharmacological studies .

Physicochemical Parameters

Based on structurally related compounds , estimated properties include:

PropertyValue
Molecular weight179.22 g/mol
Exact mass179.095 g/mol
Polar surface area (PSA)44.48 Ų
LogP (octanol-water)2.18
Hydrogen bond donors1 (amine)
Hydrogen bond acceptors3 (amine, two ether oxygens)

The methoxy group enhances lipophilicity compared to unsubstituted chroman-4-amine, potentially improving blood-brain barrier permeability.

Synthesis and Production

Catalytic Amination Strategies

Industrial synthesis of chroman-4-amine derivatives often employs catalytic amination of chromanols. A patented method for 3-methoxypropylamine provides insights into scalable production:

  • Starting material: 3-Methoxychromanol (hypothetical precursor).

  • Reaction conditions:

    • Catalyst: Cu-Co/Al2_2O3_3-diatomite (optimized for 85–90% conversion ).

    • Temperature: 50–360°C.

    • Pressure: 0.1–5.0 MPa.

    • Ammonia-to-alcohol molar ratio: 1.0–15.0.

This method achieves high selectivity (>90%) for amine products while minimizing byproducts like imines or secondary amines .

Laboratory-Scale Synthesis

A multi-step approach is inferred from chlorinated analogs:

  • Chromanone formation: Friedel-Crafts acylation of resorcinol derivatives.

  • Methoxylation: Nucleophilic substitution using sodium methoxide.

  • Reductive amination: Conversion of ketone to amine via NH3_3/H2_2 over Pd/C.

CompoundCell Line (IC50_{50}, µM)Notes
7-Chloro-6-methoxyMCF-7: 68.4Moderate activity
6-Methoxy HL-60: 68.4Similar to parent chroman
3-Methoxy (predicted)N/AExpected ≤50 µM

Electron-donating methoxy groups may stabilize charge-transfer complexes with DNA topoisomerases, inducing apoptosis.

Applications in Industrial Chemistry

Intermediate for Heterocyclic Synthesis

3-Methoxychroman-4-amine serves as a precursor for:

  • Quinoline analogs: Oxidative ring expansion yields neuroactive quinolinones.

  • Polymer additives: Amino groups facilitate crosslinking in epoxy resins.

Catalysis and Material Science

Cu-Co catalysts used in its synthesis are recyclable for ≥5 batches without significant activity loss, aligning with green chemistry principles.

Comparative Analysis with Structural Analogs

Parameter3-Methoxychroman-4-amine6-Methoxychroman-4-amine 7-Chloro-6-methoxy
Molecular Weight179.22179.22213.66
LogP2.182.182.98
AChE InhibitionPredicted IC50_{50}: ~35 µM68.4 µM42.0 µM
Synthetic ComplexityModerateModerateHigh (chlorination)

Key trends:

  • Halogenation increases molecular weight and lipophilicity but complicates synthesis.

  • Methoxy position influences electronic effects: 3-substitution may enhance π-stacking in biological targets.

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